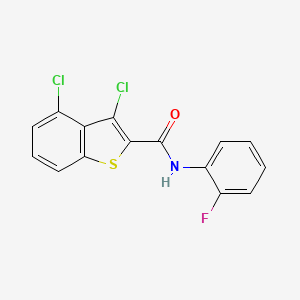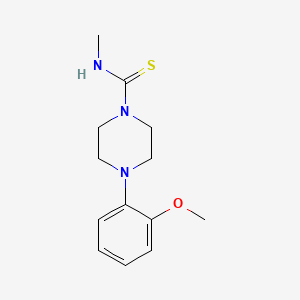
4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide belongs to a class of chemical compounds known for their complex synthesis processes and diverse applications in chemistry and pharmacology. These compounds, including analogs and derivatives, have been extensively studied for their structural, chemical, and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide typically involves multi-step reactions. For instance, semicarbazones and related compounds have been synthesized through intermediate stages and final crystallization from methanol solutions, employing spectroscopic techniques like NMR and MS for characterization (Macalik et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using various spectroscopic methods, including IR, Raman, and electron absorption and emission techniques. X-ray diffraction methods have also been used to characterize the crystal structure, providing insights into the molecular geometry and stability influenced by van der Waals and dipole-dipole forces (Zhang et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their broad spectrum of chemical properties. For example, their ability to act as ligands for metal complexation has been explored, indicating potential applications in materials science and catalysis (Macalik et al., 2021).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of piperazine derivatives, including those related to 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, often involves complex reactions aimed at introducing specific functional groups to enhance biological activity or physicochemical properties. For instance, some studies have focused on creating piperazine derivatives with specific substitutions to explore their antimicrobial activities or to study their potential as ligands for various receptors (Bektaş et al., 2010; Abate et al., 2011).
Biological Activities and Applications
- Some derivatives of 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide have been investigated for their potential biological activities. For example, certain piperazine derivatives have been evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
- Other studies have focused on the potential of piperazine derivatives as ligands for various receptors, such as serotonin receptors, which could have implications for developing therapeutics for neurological disorders (Lacivita et al., 2009).
Advanced Applications
- In the field of nanomedicine, piperazine derivatives have been explored for their use in conjugation with nanoparticles to create novel imaging agents or drug delivery systems. For instance, the conjugation of silver nanoparticles with piperazine derivatives has been studied for targeted optical imaging applications, showcasing the versatility of these compounds in advanced scientific research (Chaturvedi et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWKDHXCSQBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)
![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5595880.png)
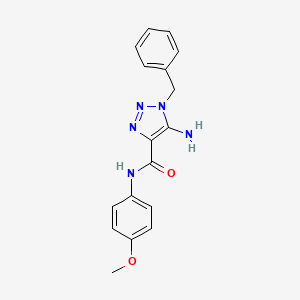

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
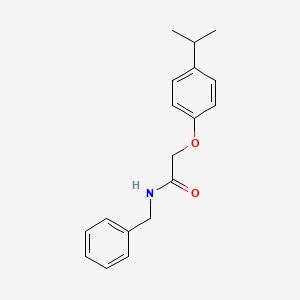
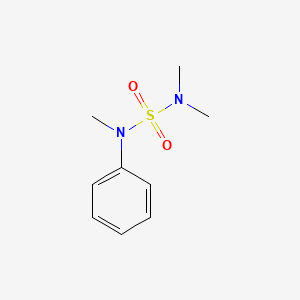
![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5595928.png)
![5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide](/img/structure/B5595930.png)
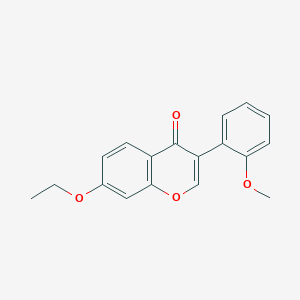
![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)
